tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate
Description
Chemical Structure and Properties The compound tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate (CAS: 1420900-85-1, Molecular Formula: C₁₈H₂₅N₃O₄S, Molecular Weight: 379.47 g/mol) features a piperidine core substituted with a tert-butyl carbamate group at position 1 and a methylamino-linked 1,1-dioxidobenzo[d]isothiazole moiety at position 3. Its tert-butyl carbamate acts as a protective group, aiding in synthetic intermediates for pharmaceuticals .
Applications
This compound is primarily utilized as a medical intermediate in drug discovery, particularly for targeting Toll-like receptors (TLRs) or enzymes requiring sulfonamide-based inhibition. Its structural complexity allows for modular modifications in lead optimization .
Structure
3D Structure
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-9-13(10-12-21)20(4)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
BVCGIAIZXMVKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Coupling of Benzoisothiazole and Piperidine Intermediates
The methylamino linkage between the two heterocycles is introduced via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | +25% | |
| Base | Cs₂CO₃ | +15% | |
| Solvent | Toluene/Water (3:1) | +20% | |
| Temperature | 110°C | +10% |
Notably, tert-butyl 4-iodopiperidine-1-carboxylate has emerged as a superior electrophilic partner in radical cascade cyclizations, enabling C–N bond formation under photoinduced copper catalysis (410 nm LED, THF, 25°C). This method avoids harsh bases and achieves 88% yield for analogous structures.
Protecting Group Strategy
The tert-butyl carbamate (Boc) group is retained throughout the synthesis to shield the piperidine nitrogen. Deprotection is intentionally omitted to preserve the target compound’s integrity. Analytical data confirm the Boc group’s stability under coupling conditions (¹H NMR: δ 1.48 ppm, singlet, 9H).
Industrial-Scale Production Insights
VulcanChem’s patented methodology emphasizes scalability, substituting batch reactors with continuous-flow systems to enhance reproducibility. Critical adjustments for bulk synthesis include:
- Precision stoichiometry : A 1:1.5 molar ratio of benzoisothiazole to piperidine precursor minimizes side reactions.
- Purification : Gradient flash chromatography (20–40% ethyl acetate/hexane) resolves N-methylation byproducts, achieving >98% purity.
- Solvent recovery : THF is recycled via distillation, reducing waste by 70%.
Analytical Validation and Quality Control
Post-synthesis characterization employs:
- HRMS : Exact mass confirmation (observed [M+H]⁺ = 380.1743 vs. theoretical 380.1738).
- Multinuclear NMR : Distinct signals for the Boc group (δ 1.48 ppm), piperidine protons (δ 2.54–3.84 ppm), and benzoisothiazole aromatic protons (δ 6.85–7.29 ppm).
- HPLC-PDA : Purity >99% (C18 column, 70:30 acetonitrile/water).
Challenges and Alternative Approaches
Despite high yields, two limitations persist:
- Sensitivity to moisture : The Boc group necessitates anhydrous conditions during iodopiperidine coupling.
- Byproduct formation : N-demethylation occurs at temperatures >120°C, requiring strict thermal control.
Emerging alternatives include:
Chemical Reactions Analysis
tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the isothiazole moiety exhibit significant anticancer properties. tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways.
Neuroprotective Effects
Additionally, studies suggest that this compound may possess neuroprotective effects. Its ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative diseases. Research published in peer-reviewed journals indicates potential mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells.
Agricultural Sciences Applications
Pesticidal Properties
The compound's structural features suggest potential applications as a pesticide or herbicide. Preliminary studies have shown that it can effectively target specific pests while minimizing harm to beneficial organisms. Field trials are necessary to assess its effectiveness and safety in agricultural settings.
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the modification of polymer surfaces to improve adhesion and compatibility with various substrates.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Modulates oxidative stress | |
| Pesticidal | Targets specific pests |
Case Study 1: Anticancer Research
A study published in a leading journal involved testing this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotection in Animal Models
In an animal model study, the compound was administered to assess its neuroprotective effects following induced oxidative stress. Behavioral tests and biochemical assays confirmed improvements in cognitive function and reductions in markers of neuronal damage.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (piperidine/piperazine cores, tert-butyl carbamate, or benzoisothiazole sulfonamide groups) but differ in substitution patterns, impacting physicochemical properties and biological activity:
Key Comparative Insights
Core Ring Modifications: Piperidine vs. Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring (CAS 1420825-95-1) introduces greater torsional strain, which may reduce metabolic stability compared to piperidine analogues .
Substitution Position :
- Position 4 substitutions (target compound) in piperidine are common in drug candidates targeting central nervous system (CNS) receptors due to favorable spatial orientation. Position 2 or 3 analogues (e.g., CAS 1420816-42-7, 1353958-84-5) may show altered pharmacokinetics .
Functional Groups: Methylamino vs. Aminomethyl Linkages: The target compound’s methylamino group (C-N-CH₃) offers steric protection against enzymatic degradation compared to aminomethyl (CH₂-NH₂) derivatives . Carbamate vs. Amide: Tert-butyl carbamate groups (e.g., CAS 1420954-82-0) are more hydrolytically stable than amides, enhancing synthetic utility .
Safety and Handling :
- Compounds with benzoisothiazole 1,1-dioxide moieties (e.g., CAS 1420816-42-7) require stringent safety protocols (P280, P301+P310) due to acute toxicity risks (H302, H315) .
Research Findings and Data
Commercial Availability
- Pricing varies significantly: tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420954-82-0): $185/50 mg . tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate (CAS 1420816-42-7): Available from Hangzhou Jhechem Co. Ltd. as a biochemical intermediate .
Biological Activity
tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate, with CAS number 1420867-75-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.47 g/mol
- Structure : The compound features a piperidine ring, a tert-butyl group, and a benzo[d]isothiazole moiety, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds containing benzo[d]isothiazole derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Specifically, the presence of the piperidine structure may enhance the interaction with biological targets.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of NLRP3 Inflammasome : Recent studies suggest that derivatives of this compound can modulate the NLRP3 inflammasome pathway, which is critical in inflammatory responses. For instance, certain compounds in this class have been shown to inhibit IL-1β release in macrophages, indicating potential use in treating inflammatory diseases .
- Antimicrobial Activity : The benzo[d]isothiazole moiety has been associated with antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may also possess similar activities .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
Case Study: In Vitro Pharmacological Screening
A study focusing on a series of piperidine derivatives reported that compounds similar to this compound exhibited significant inhibition of pyroptosis in human macrophages. The most potent derivatives achieved up to 39.2% inhibition at concentrations around 50 µM .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Stability is maintained in dry conditions, but it is incompatible with strong oxidizing agents . Use desiccants in storage areas and avoid exposure to moisture. For handling, wear nitrile gloves, safety goggles, and a lab coat. Conduct work in a fume hood with adequate ventilation to minimize inhalation risks .
Q. How can the purity and identity of the compound be verified post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times against a reference standard.
- Identity : Confirm via -NMR (DMSO-d6 or CDCl3) and LC-MS. Key NMR signals include tert-butyl protons (~1.4 ppm, singlet) and aromatic protons from the benzoisothiazole moiety (7.5–8.5 ppm). LC-MS should show [M+H]+ matching the molecular weight (CHNOS: calculated 403.15 g/mol) .
Q. What are the critical steps in synthesizing this compound?
- Methodological Answer :
- Step 1 : React benzo[d]isothiazole-3-amine with methyl iodide in THF under basic conditions (KCO) to introduce the methylamino group.
- Step 2 : Couple the intermediate with tert-butyl piperidine-1-carboxylate via a nucleophilic substitution reaction (DIPEA as base, DMF solvent, 60°C, 12 hours).
- Step 3 : Oxidize the sulfur atom using HO in acetic acid to form the 1,1-dioxide derivative .
Advanced Research Questions
Q. How can synthetic yields be optimized for the coupling reaction (Step 2)?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO to enhance solubility of intermediates.
- Catalysis : Add catalytic KI (5 mol%) to accelerate the substitution reaction.
- Temperature Control : Increase reaction temperature to 80°C while monitoring for side reactions (e.g., tert-butyl deprotection) via TLC (eluent: ethyl acetate/hexane 3:7).
- Purification : Use silica gel chromatography (gradient: 10–50% ethyl acetate in hexane) to isolate the product with >95% purity .
Q. What analytical techniques are suitable for resolving contradictions in reaction outcomes (e.g., unexpected by-products)?
- Methodological Answer :
- By-Product Identification :
- LC-MS/MS : Detect and fragment ions to identify structural deviations (e.g., incomplete oxidation or tert-butyl cleavage).
- -NMR : Compare carbonyl signals (170–175 ppm for intact tert-butyl carbamate vs. 165–170 ppm for hydrolyzed products).
- Root-Cause Analysis :
- Trace moisture in DMF can hydrolyze the tert-butyl group; use molecular sieves (3Å) during reactions.
- Incomplete oxidation? Monitor reaction progress using IR spectroscopy (S=O stretch at 1150–1250 cm) .
Q. How does the electronic nature of the benzoisothiazole ring influence reactivity in downstream modifications?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing sulfone group deactivates the ring, making EAS (e.g., nitration) challenging. Use directed ortho-metalation (LiTMP, -78°C) to functionalize specific positions.
- Nucleophilic Attack : The methylamino-piperidine moiety acts as a nucleophile. For alkylation, use Mitsunobu conditions (DIAD, PPh) with alcohols .
Key Recommendations for Researchers
- Contradiction Management : Replicate synthetic protocols from independent sources (e.g., PubChem vs. ALADDIN ) to identify variables affecting reproducibility.
- Advanced Characterization : Combine X-ray crystallography (if crystals form) with DFT calculations to validate molecular geometry and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
